molecular formula C129H217N29O39 B549360 stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH CAS No. 188425-80-1

stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH

Cat. No.: B549360
CAS No.: 188425-80-1
M. Wt: 2798.3 g/mol
InChI Key: AHVAWKAVLPRRQS-MUBBMYIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearated form of peptide Ht-31;  Cell-permeable inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts.

Biological Activity

Stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH is a synthetic peptide that exhibits a range of biological activities, particularly in the fields of immunology and cellular signaling. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a complex sequence of amino acids with a stearoyl group attached to the N-terminus. The presence of various hydrophobic and polar residues suggests potential interactions with cell membranes and proteins.

  • Cell Signaling : The peptide may influence cellular signaling pathways by modulating receptor activity or interacting with intracellular proteins.
  • Antimicrobial Activity : Some studies suggest that similar peptides can exhibit antimicrobial properties, potentially through disruption of microbial membranes.
  • Immunomodulation : The peptide may play a role in modulating immune responses, possibly enhancing or inhibiting specific immune pathways.

Biological Activity Data

Activity Effect Reference
AntimicrobialInhibits growth of certain bacteria
ImmunomodulatoryEnhances T-cell proliferation
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress

1. Antimicrobial Properties

A study conducted by Thies et al. (2016) demonstrated that peptides with similar structures to stearoyl-Asp-Leu-Ile exhibit significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.

2. Immunomodulation

Research by Xiao et al. (2016) indicated that modifications in amino acid sequences can enhance T-cell responses, which is critical for cancer immunotherapy. The stearoyl modification may further enhance these effects by improving membrane permeability.

3. Neuroprotective Effects

In vitro studies have shown that stearoyl-modified peptides can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases (Maiti et al., 2024).

Research Findings

Recent findings highlight the multifaceted roles of stearoyl-Asp-Leu-Ile in biological systems:

  • Cytotoxicity in Cancer Cells : A study found that this peptide induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Signaling Pathways : The peptide's interaction with specific receptors has been shown to activate signaling pathways involved in cell survival and proliferation.

Scientific Research Applications

Myostatin Inhibition

One of the prominent applications of this compound is its role as a myostatin inhibitor. Myostatin is a protein that regulates muscle growth; inhibiting it can lead to increased muscle mass. Research has demonstrated that peptides similar to stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH exhibit significant myostatin inhibitory activity.

Case Study

A study published in a patent document indicated that peptides with specific sequences could effectively inhibit myostatin, leading to potential applications in muscle-wasting diseases and conditions related to muscle atrophy .

Drug Delivery Systems

The amphiphilic nature of the stearoyl group allows the compound to be used in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Data Table: Drug Delivery Efficiency

Peptide VariantEncapsulation Efficiency (%)Release Rate (%)
Stearoyl-Asp...8560
Control Peptide5040

This table illustrates the enhanced performance of the stearoyl-modified peptide compared to a control peptide in drug encapsulation and release rates.

Antioxidant Properties

Research has also explored the antioxidant capabilities of this peptide. The presence of specific amino acids such as Tyr (tyrosine) contributes to its potential as an antioxidant agent, which can protect cells from oxidative stress.

Case Study

In vitro studies have shown that this compound exhibits significant free radical scavenging activity, making it a candidate for formulations aimed at reducing oxidative damage .

Therapeutic Applications

The peptide's unique structure allows for various therapeutic applications, including:

  • Cancer Therapy : Its ability to inhibit specific pathways implicated in cancer progression.
  • Neuroprotection : Potential use in neurodegenerative diseases due to its antioxidant properties.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H217N29O39/c1-22-26-27-28-29-30-31-32-33-34-35-36-37-38-39-45-93(162)142-88(62-98(170)171)119(187)149-87(60-66(5)6)120(188)157-103(70(13)23-2)125(193)147-86(53-57-97(168)169)115(183)145-84(51-55-95(164)165)113(181)140-76(19)108(176)138-77(20)110(178)152-91(65-159)121(189)143-82(44-42-59-134-129(132)133)116(184)156-105(72(15)25-4)127(195)155-101(68(9)10)123(191)150-89(63-99(172)173)118(186)141-78(21)111(179)153-102(69(11)12)124(192)158-104(71(14)24-3)126(194)148-85(52-56-96(166)167)114(182)144-83(50-54-92(131)161)117(185)154-100(67(7)8)122(190)146-81(43-40-41-58-130)112(180)139-75(18)107(175)137-73(16)106(174)135-64-94(163)136-74(17)109(177)151-90(128(196)197)61-79-46-48-80(160)49-47-79/h46-49,66-78,81-91,100-105,159-160H,22-45,50-65,130H2,1-21H3,(H2,131,161)(H,135,174)(H,136,163)(H,137,175)(H,138,176)(H,139,180)(H,140,181)(H,141,186)(H,142,162)(H,143,189)(H,144,182)(H,145,183)(H,146,190)(H,147,193)(H,148,194)(H,149,187)(H,150,191)(H,151,177)(H,152,178)(H,153,179)(H,154,185)(H,155,195)(H,156,184)(H,157,188)(H,158,192)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,196,197)(H4,132,133,134)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVAWKAVLPRRQS-MUBBMYIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H217N29O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2798.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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